N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-14(10(2)18)21-15(16-9)17-13(19)8-11-4-6-12(20-3)7-5-11/h4-7H,8H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMTXZSTIVUUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with 4-methoxyphenylacetic acid: The final step involves coupling the acetylated thiazole with 4-methoxyphenylacetic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive thiazoles.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could be involved in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Core Modifications
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. 4-Methoxyphenyl vs. 4-hydroxyphenyl (): Methoxy increases lipophilicity, favoring membrane permeability, while hydroxy improves solubility and hydrogen-bonding capacity.
- Heterocyclic Core Modifications: Benzothiazole () vs. 1,3,4-Thiadiazole (): The sulfur-rich core may enhance metal-binding properties, relevant for enzyme inhibition.
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.36 g/mol. The structure features a thiazole ring, an acetyl group, and a methoxy-substituted phenyl ring, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For example, it may modulate phosphodiesterase activity, which is crucial in signal transduction related to inflammation and cancer progression .
- Receptor Interaction : It interacts with specific receptors that can alter cellular responses. This interaction may lead to therapeutic effects in conditions such as cancer and inflammatory diseases .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxicity of this compound against human cancer cell lines. The results indicated significant growth inhibition with an IC50 value lower than that of standard chemotherapeutics such as doxorubicin .
- Mechanistic Studies : Molecular dynamics simulations have shown that the compound interacts with the Bcl-2 protein, a key regulator of apoptosis, primarily through hydrophobic interactions. This suggests a mechanism by which the compound may promote apoptosis in cancer cells .
- Inflammation Models : In vivo studies demonstrated that the compound reduced markers of inflammation in animal models, indicating its potential utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via a multi-step route:
Thiazole ring formation : Condensation of α-halogenated ketones with thioamides under acidic conditions .
Acetylation : Treatment with acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetyl group at the 5-position of the thiazole ring .
Acetamide coupling : Reaction of 2-(4-methoxyphenyl)acetic acid derivatives with the thiazole intermediate using coupling reagents like EDC/HOBt in acetonitrile .
- Optimization strategies :
- Use continuous flow reactors for better temperature control and reproducibility .
- Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to minimize byproducts .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, acetyl protons at δ 2.1–2.3 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z ~317 for [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Answer : Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition : Test adenosine A2B receptor binding using radioligand displacement assays .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina with target proteins (e.g., adenosine receptors) and the compound’s SMILES string (
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C(C)C(=O)C) to predict binding affinities . - MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- ADMET prediction : Employ SwissADME to evaluate bioavailability, logP, and blood-brain barrier penetration .
Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?
- Answer :
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted thioamide intermediates or over-acetylated derivatives) .
- Condition screening : Test alternative bases (e.g., DBU vs. pyridine) or solvents (DMF vs. acetonitrile) to suppress side reactions .
- Case study : A 15% yield drop observed in acetylation may result from moisture; drying solvents over molecular sieves can restore yields to >70% .
Q. How can X-ray crystallography refine the compound’s structural details?
- Answer :
- Crystal growth : Use slow evaporation from ethanol/DMF (8:2) to obtain single crystals .
- Data collection : Employ SHELXT for structure solution and SHELXL for refinement (R-factor < 0.05) .
- Key insights : Confirm dihedral angles between the thiazole and methoxyphenyl groups, critical for understanding conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
